Cbz-B3A

Descripción general

Descripción

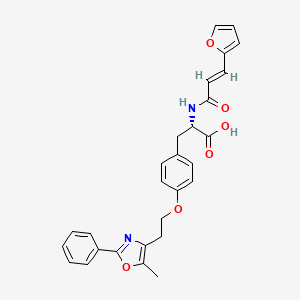

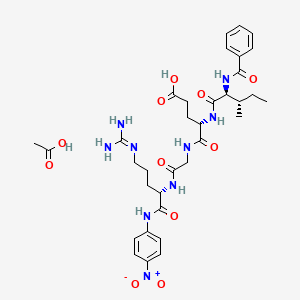

Cbz-B3A is a potent and selective inhibitor of mTORC1 signaling . It inhibits the phosphorylation of eIF4E binding protein 1 (4EBP1) and blocks 68% of translation . Cbz-B3A binds to ubiquilins 1, 2, and 4, which prevents mTORC1 activation .

Synthesis Analysis

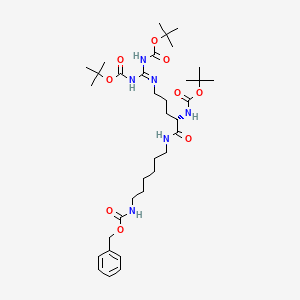

The synthesis of Cbz-B3A involves the use of the Cbz protecting group . The Cbz protecting group protects amines as less reactive carbamates in organic synthesis and is deprotected with hydrogenolysis . N-Cbz is orthogonal to numerous protecting groups as it’s stable to bases and acids .Molecular Structure Analysis

The molecular formula of Cbz-B3A is C35H58N6O9 . Its molecular weight is 706.87 g/mol . The structure of Cbz-B3A includes a benzyloxycarbonyl group (Cbz) which protects amines as carbamates .Chemical Reactions Analysis

Cbz-B3A has a larger effect on the phosphorylation of 4EBP1 than p70 S6k compared to repamycin . It inhibits mTOR through Ubiquilins . Cbz-B3A decreases the incorporation of [35 S]methionine/cysteine into protein in a dose-dependent manner .Physical And Chemical Properties Analysis

Cbz-B3A is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The storage temperature for the powder is -20°C .Aplicaciones Científicas De Investigación

- Cbz-B3A inhibits the phosphorylation of eIF4E-binding protein 1 (4EBP1) and blocks a significant portion of translation, distinguishing it from the effects of rapamycin (Coffey et al., 2016).

- This compound does not directly bind to mTORC1. Instead, it binds to ubiquilins 1, 2, and 4. It's suggested that ubiquilin 2 activates mTORC1, and the knockdown of ubiquilins 2 and 4 reduces the effect of Cbz-B3A on 4EBP1 phosphorylation (Coffey et al., 2016).

- In terms of its cellular effects, Cbz-B3A slows the growth of certain human leukemia cell lines but is not cytotoxic. This highlights its potential therapeutic application in treating diseases where mTORC1 signaling is implicated, such as cancer, diabetes, and neurodegenerative disorders (Coffey et al., 2016).

Propiedades

IUPAC Name |

benzyl N-[6-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58N6O9/c1-33(2,3)48-30(44)39-26(20-17-23-37-28(40-31(45)49-34(4,5)6)41-32(46)50-35(7,8)9)27(42)36-21-15-10-11-16-22-38-29(43)47-24-25-18-13-12-14-19-25/h12-14,18-19,26H,10-11,15-17,20-24H2,1-9H3,(H,36,42)(H,38,43)(H,39,44)(H2,37,40,41,45,46)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEWUYSTHGIDHO-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-B3A | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)